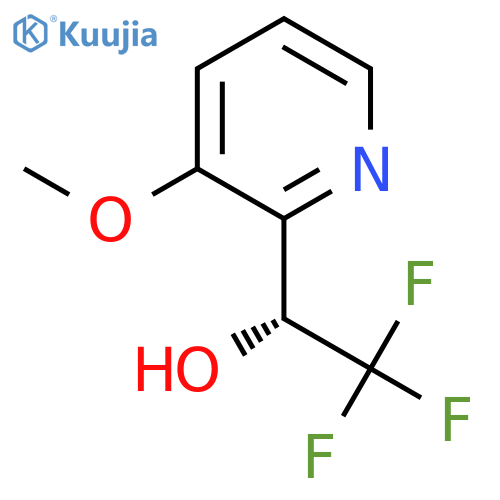

Cas no 1690163-58-6 ((1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol)

1690163-58-6 structure

商品名:(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol

- EN300-1930082

- 1690163-58-6

-

- インチ: 1S/C8H8F3NO2/c1-14-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1

- InChIKey: XFVQXTUWLPWSSF-SSDOTTSWSA-N

- ほほえんだ: FC([C@@H](C1C(=CC=CN=1)OC)O)(F)F

計算された属性

- せいみつぶんしりょう: 207.05071298g/mol

- どういたいしつりょう: 207.05071298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1930082-0.05g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1930082-2.5g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1930082-0.1g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1930082-10.0g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 10g |

$6635.0 | 2023-05-31 | ||

| Enamine | EN300-1930082-10g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 10g |

$5774.0 | 2023-09-17 | ||

| Enamine | EN300-1930082-5g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 5g |

$3894.0 | 2023-09-17 | ||

| Enamine | EN300-1930082-0.5g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1930082-1.0g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 1g |

$1543.0 | 2023-05-31 | ||

| Enamine | EN300-1930082-5.0g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 5g |

$4475.0 | 2023-05-31 | ||

| Enamine | EN300-1930082-1g |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |

1690163-58-6 | 1g |

$1343.0 | 2023-09-17 |

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1690163-58-6 ((1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量